{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
Overview
Description
{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine is a chemical compound that features a pyridine ring substituted with a methanamine group and a phenyl ring with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with 4-isopropylphenylboronic acid in the presence of a palladium catalyst to form the corresponding pyridine derivative. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {5-[4-(Propan-2-yl)phenyl]pyridin-2-yl}methanamine
- {5-[4-(Propan-2-yl)phenyl]pyridin-4-yl}methanamine
- {5-[4-(Propan-2-yl)phenyl]pyrimidin-3-yl}methanamine
Uniqueness
{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[5-(4-propan-2-ylphenyl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-11(2)13-3-5-14(6-4-13)15-7-12(8-16)9-17-10-15/h3-7,9-11H,8,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKINAUBOZPVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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